Linezolid N-Oxide-D3
Description
Contextualization of Linezolid (B1675486) in Antibiotic Development and Metabolism Research
Linezolid holds a significant place in modern medicine as the first member of the oxazolidinone class of antibiotics to be approved for clinical use in 2000. wikipedia.orgscirp.org Its development was driven by the urgent medical need for new agents to combat the rise of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov As a completely synthetic antibiotic, its novel structure and mechanism provided an effective treatment option against pathogens that had developed resistance to other drug classes. scirp.org
The research into linezolid's metabolism has been extensive. It is primarily metabolized through the oxidation of its morpholine (B109124) ring, a process that leads to two major inactive carboxylic acid metabolites. nih.govfda.govbris.ac.uk The study of these metabolic pathways is fundamental to understanding the drug's disposition in the body. drugbank.com Linezolid does not significantly interact with the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of many other drugs. wikipedia.orgfda.gov
Mechanistic Basis of Linezolid Antibacterial Action and Its Implications for Metabolism
Linezolid's antibacterial effect stems from a unique mechanism: it inhibits the initiation of bacterial protein synthesis. wikipedia.org Unlike many other protein synthesis inhibitors that disrupt the elongation phase, linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. nih.govfda.gov This distinct mode of action means that cross-resistance with other antibiotic classes is uncommon. wikipedia.orgfda.gov
This mechanism, targeting a specific component of the bacterial ribosome, has direct implications for its metabolism in humans. Since its action is highly specific to bacterial cells, the metabolic breakdown of linezolid in the human body is governed by host systems, not bacterial enzymes. The primary metabolic route is oxidation of the morpholine ring, which is considered a non-enzymatic chemical process in some cases, leading to the formation of its main metabolites, including the precursor to Linezolid N-Oxide. fda.govdrugbank.comoup.com
Significance of Metabolite and Impurity Profiling in Preclinical and Drug Development Stages
The identification and characterization of metabolites and impurities are critical components of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH). jpionline.orgijpsjournal.com Impurity profiling involves the detection, identification, and quantification of unwanted chemical substances that may be present in active pharmaceutical ingredients (APIs) or finished drug products. veeprho.comijnrd.org These substances can arise from the manufacturing process, raw materials, or degradation upon storage. veeprho.compharmainfo.in
Even in trace amounts, impurities can impact the quality, safety, and efficacy of a pharmaceutical product. jpionline.orgveeprho.com Therefore, a thorough impurity profile is essential for regulatory compliance and ensuring patient safety. ijpsjournal.com Likewise, metabolite profiling is key for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties and for assessing potential toxicity. pharma-industry-review.com Regulatory guidelines often require that any metabolite found at significant levels in humans be identified and evaluated for its pharmacological and toxicological activity. jpionline.org
Table 1: Key ICH Quality Guidelines for Impurity Control
| Guideline | Title | Scope |
| ICH Q3A(R2) | Impurities in New Drug Substances | Provides guidance for the qualification and control of impurities in new drug substances. jpionline.orgwww.gov.ukich.org |
| ICH Q3B(R2) | Impurities in New Drug Products | Focuses on impurities in new drug products, establishing thresholds for reporting and identification. www.gov.ukich.orgcanada.ca |
| ICH Q3C(R9) | Impurities: Guideline for Residual Solvents | Addresses the control of residual solvents based on their toxicological properties. www.gov.ukbiotech-spain.com |
| ICH Q3D(R2) | Guideline for Elemental Impurities | Sets limits for the presence of elemental impurities in drug products. www.gov.ukbiotech-spain.com |
Role of Deuterated Analogues in Pharmaceutical Science and Research
Deuterated analogues, also known as stable isotope-labeled (SIL) compounds, are powerful tools in pharmaceutical research. symeres.com In these compounds, one or more hydrogen atoms are replaced by deuterium (B1214612), the heavy stable isotope of hydrogen. wikipedia.org This substitution, while subtle, can significantly alter a molecule's properties in a predictable way, most notably by slowing down metabolic processes due to the kinetic isotope effect. researchgate.netacs.org This effect has been harnessed to improve the pharmacokinetic profiles of certain drugs. tandfonline.comnih.gov
However, the most widespread application of deuterated analogues is not in creating new drugs, but in analytical research. symeres.comacs.org They are considered the gold standard for use as internal standards in quantitative bioanalysis, particularly in methods using mass spectrometry. scioninstruments.comacanthusresearch.com
Rationale for Deuterium Labeling in Metabolic and Analytical Investigations
The primary rationale for using deuterated compounds like Linezolid N-Oxide-D3 in research is their utility as internal standards for quantitative analysis. caymanchem.com In techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is added to a sample to correct for variability during sample preparation and analysis. caymanchem.comscispace.com
A stable isotope-labeled internal standard, such as a D3-labeled version, is nearly identical chemically and physically to the non-labeled analyte (the substance being measured). scioninstruments.comcaymanchem.com This means it behaves similarly during extraction, chromatography, and ionization. scispace.com However, due to its higher mass, it can be distinguished from the analyte by the mass spectrometer. acanthusresearch.com This allows for highly accurate and precise quantification, as any loss of the analyte during the analytical process will be mirrored by a proportional loss of the internal standard, for which the ratio remains constant. scioninstruments.com The use of SIL standards is widely shown to reduce interference from the sample matrix (e.g., plasma or tissue) and produce more reproducible and accurate results. acanthusresearch.com
Table 2: Comparison of Unlabeled and Deuterated Linezolid Metabolite Analogues
| Compound | Molecular Formula | Use in Research |
| Linezolid N-Oxide | C₁₆H₂₀FN₃O₅ | Analyte; a metabolite of Linezolid used for method development, validation, and quality control. clearsynth.comsynzeal.com |
| This compound | Not explicitly found, but derived from Linezolid-D3 (C₁₆H₁₇D₃FN₃O₄) | Internal Standard; used for the precise quantification of Linezolid N-Oxide in biological samples. caymanchem.comscbt.com |
Properties
Molecular Formula |
C₁₆H₁₇D₃FN₃O₅ |
|---|---|
Molecular Weight |
356.36 |
Synonyms |
N-[[(5S)-3-[3-fluoro-4-(4-oxido-4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide-D3; (S)-N-[[3-[3-Fluoro-4-(4-oxido-4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide-D3 |
Origin of Product |
United States |
Synthetic Pathways and Chemical Characterization of Linezolid N Oxide D3
Methodologies for the Chemical Synthesis of Linezolid (B1675486) N-Oxide
The formation of Linezolid N-Oxide from Linezolid involves the oxidation of the tertiary amine nitrogen atom within the morpholine (B109124) ring. sci-hub.se This transformation is a known metabolic pathway in vivo and can be replicated in a laboratory setting to produce the metabolite as a reference standard. wikipedia.org
Specific Reaction Conditions and Reagents for N-Oxidation
The N-oxidation of tertiary amines, particularly within morpholine moieties of drug molecules, is a common synthetic transformation. While specific literature detailing the preparative N-oxidation of Linezolid is not abundant, general methods for the N-oxidation of similar structures, such as N-methylmorpholine, utilize oxidizing agents like hydrogen peroxide. atamankimya.com Other common reagents for such transformations include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxide-based reagents.
The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or methanol (B129727), at controlled temperatures to prevent over-oxidation or side reactions. The selection of the oxidant and reaction conditions is critical to achieve a high yield of the desired N-oxide without affecting other functional groups in the Linezolid molecule.
Table 1: General Reagents for N-Oxidation of Tertiary Amines
| Reagent Class | Specific Example(s) | Typical Conditions |
|---|---|---|
| Peroxides | Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, often with a catalyst |
| Peroxy Acids | m-Chloroperoxybenzoic acid (m-CPBA) | Aprotic solvents (e.g., CH₂Cl₂, CHCl₃), 0°C to room temp. |
Strategies for Deuterium (B1214612) Incorporation in Linezolid N-Oxide-D3 Synthesis
The synthesis of this compound is achieved by performing the N-oxidation reaction on a deuterated version of Linezolid, specifically Linezolid-D3. The "D3" designation indicates the presence of three deuterium atoms.
Precursor Selection and Isotopic Enrichment Techniques
The most common precursor for this compound is Linezolid-D3, where the three deuterium atoms replace the three hydrogen atoms on the methyl group of the N-acetyl side chain. biomol.comcaymanchem.com The formal chemical name for this precursor is N-[[(5S)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide-d3. caymanchem.com
The isotopic enrichment is introduced during the final step of the Linezolid synthesis. The key intermediate, (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine, is acylated using a deuterated acetylating agent. google.com This ensures the precise and stable incorporation of deuterium at the desired position with high isotopic purity, often exceeding 98-99%. caymanchem.com
Table 2: Deuterated Reagents for Linezolid-D3 Synthesis
| Deuterated Reagent | Non-Deuterated Analog | Purpose |
|---|---|---|
| Acetic anhydride-d6 ((CD₃CO)₂O) | Acetic anhydride (B1165640) ((CH₃CO)₂O) | Introduces the acetyl-d3 group |
The synthesis route involves first preparing Linezolid-D3 and then subjecting it to the N-oxidation conditions described in section 2.1.
Structural Elucidation Techniques for Synthesized this compound Analogs
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, IR)
Mass Spectrometry (MS): This is a primary tool for confirming the molecular weight of the synthesized compound. Linezolid has a molecular weight of approximately 337.35 g/mol (C₁₆H₂₀FN₃O₄). nih.gov The successful synthesis of this compound would be confirmed by observing a molecular ion peak corresponding to its higher mass. The addition of one oxygen atom (+16 amu) and the substitution of three hydrogens with three deuteriums (+3 amu) results in an expected molecular weight of approximately 356.36 g/mol for this compound (C₁₆H₁₇D₃FN₃O₅). nih.gov High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is essential for confirming the structural changes. Compared to the spectrum of Linezolid, the ¹H NMR spectrum of Linezolid N-Oxide would show significant downfield shifts for the protons on the carbons adjacent to the newly formed N-oxide in the morpholine ring. In the case of this compound, the characteristic singlet corresponding to the acetyl (CH₃) protons in the ¹H NMR spectrum of Linezolid (around 2.0 ppm) would be absent, confirming the successful deuteration at this position. ¹³C NMR would show changes in the chemical shifts of the morpholine ring carbons.
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups. The spectrum of this compound would be expected to be very similar to that of Linezolid, showing characteristic peaks for the amide C=O, oxazolidinone C=O, and C-F bonds. A new band corresponding to the N-O stretching vibration would be expected to appear, typically in the 950-970 cm⁻¹ region for tertiary amine N-oxides.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Observation |
|---|---|
| Mass Spectrometry | Molecular ion peak consistent with the formula C₁₆H₁₇D₃FN₃O₅ (m/z ≈ 356.36) |
| ¹H NMR | Absence of the acetyl methyl proton signal (~2.0 ppm). Downfield shift of morpholine ring proton signals compared to Linezolid. |
| ¹³C NMR | Chemical shift changes for carbons in the morpholine ring. |
| IR Spectroscopy | Presence of a band for N-O stretching vibration (approx. 950-970 cm⁻¹). |
Stereochemical Considerations in Linezolid N-Oxide Synthesis
The biological activity of Linezolid is dependent on its specific stereochemistry. The molecule possesses a single chiral center at the C5 position of the oxazolidinone ring, which must be in the (S)-configuration for antibacterial efficacy. eurekaselect.com
The synthesis of Linezolid and its analogs, including this compound, must be designed to control and preserve this stereocenter. This is typically achieved by using a chiral precursor, such as (R)-epichlorohydrin or another suitable chiral building block, early in the synthetic sequence. eurekaselect.comresearchgate.net The subsequent reaction steps, including the formation of the oxazolidinone ring, acylation, and the final N-oxidation of the morpholine ring, are designed to proceed without affecting the stereochemical integrity of the C5 position. researchgate.netresearchgate.net Therefore, the final this compound product retains the crucial (S)-configuration of the parent drug.
Mechanistic Investigations of Linezolid N Oxide Formation and Biotransformation
In Vitro Oxidative Metabolism of Linezolid (B1675486) to Linezolid N-Oxide
In vitro studies have been crucial in elucidating the pathways of linezolid metabolism. These investigations have revealed that the oxidation of linezolid is not a simple, single-enzyme-catalyzed reaction but rather a multifaceted process.
Studies using human liver microsomes have shown that linezolid is oxidized to a single primary metabolite, identified as hydroxylinezolid (M1). nih.govcapes.gov.br The formation of this metabolite is dependent on the presence of microsomal protein and NADPH. nih.govcapes.gov.br The rate of M1 formation follows first-order, nonsaturable kinetics over a wide concentration range. nih.govcapes.gov.br This initial oxidation is considered a critical step, as hydroxylinezolid is a precursor to the two major open-ring carboxylic acid metabolites observed in human excreta. researchgate.net
While initial studies struggled to pinpoint specific cytochrome P450 (CYP) isoforms responsible for linezolid metabolism, more recent research has shed light on this area. nih.govcapes.gov.brresearchgate.net It was initially observed that conventional CYP inhibitors did not block the formation of hydroxylinezolid (M1), and there was no correlation between M1 formation and the catalytic activities of major CYP enzymes across different human liver samples. nih.govcapes.gov.br Furthermore, incubations with a wide array of recombinant human CYP enzymes (CYP1A1, 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, 3A5, and 4A11) did not result in detectable M1 formation. nih.govcapes.gov.br
However, subsequent and more expansive investigations have identified that CYP2J2, CYP4F2, and CYP1B1 are capable of catalyzing the 2-hydroxylation of linezolid. mdpi.comresearchgate.netnih.gov Among these, CYP2J2 appears to have the most significant contribution. researchgate.netnih.gov The intrinsic clearance for linezolid metabolism in pooled human liver microsomes is low, which is consistent with its in vivo clearance. nih.gov Inhibition studies suggest that CYP2J2 and CYP4F2 each contribute approximately 50% to the hepatic metabolism of linezolid. nih.gov This involvement of less common P450 enzymes helps to explain the low potential for drug-drug interactions with medications metabolized by more common CYP isoforms. nih.gov
Studies have also ruled out the involvement of flavin-containing monooxygenases (FMOs) and monoamine oxidases in the formation of the initial hydroxylinezolid metabolite. nih.govcapes.gov.br
Table 1: In Vitro Metabolism of Linezolid
| Feature | Finding | Citation |
|---|---|---|
| Primary Microsomal Metabolite | Hydroxylinezolid (M1) | nih.govcapes.gov.br |
| Microsomal Dependence | Requires microsomal protein and NADPH | nih.govcapes.gov.br |
| Kinetics | First-order, nonsaturable | nih.govcapes.gov.br |
| Key CYP Isoforms | CYP2J2, CYP4F2, CYP1B1 | researchgate.netnih.gov |
| Major Contributing CYPs | CYP2J2 and CYP4F2 (approx. 50% each) | nih.gov |
| Excluded Enzymes | FMOs, Monoamine Oxidases | nih.govcapes.gov.br |
| Non-Enzymatic Pathway | Formation of PNU-142586 via chemical oxidation | pfizer.comfda.govnih.gov |
Identification of Contributing Enzymatic Systems (e.g., Cytochrome P450 Isoforms, Flavin-Containing Monooxygenases)
Preclinical Animal Model Studies on Linezolid N-Oxide Biotransformation
Preclinical studies in animal models have been instrumental in understanding the absorption, distribution, metabolism, and excretion (ADME) of linezolid, providing a basis for its clinical development. researchgate.netnih.gov
The metabolic patterns of linezolid are generally preserved across different species, including rats, dogs, and mice, with the metabolites being qualitatively similar to those found in humans. researchgate.netnih.govbris.ac.uk However, significant quantitative differences exist, particularly in the relative proportions of the major metabolic pathways. bris.ac.uk In humans, the "lactone pathway," leading to the major metabolite PNU-142586, is favored over the "lactam pathway" (leading to PNU-142300) by a ratio of approximately 4:1. bris.ac.uk In dogs, these two pathways are utilized about equally, while in rats, the lactam pathway is more prominent. bris.ac.uk
Pharmacokinetic profiles also show species-dependent variations. For instance, mice tend to metabolize drugs more rapidly than humans due to major differences in the cytochrome P450 system, which can lead to lower drug exposure in murine models compared to humans. asm.orgpnas.org This can bias the perceived efficacy of the drug in these models. asm.orgasm.org Non-human primate models, on the other hand, have shown pharmacokinetic profiles more concordant with those in humans. asm.org
In addition to the two primary metabolites, several minor metabolites of linezolid have been characterized in preclinical studies. researchgate.netbris.ac.uk The most abundant of these minor metabolites in humans are designated as PNU-173558, PNU-143131, and PNU-142618. bris.ac.uk These arise from further metabolism and are related to the initial oxidative processes. The initial oxidation of the morpholine (B109124) ring to a hemiacetal (PNU-143011) is a key step. bris.ac.uk This unstable intermediate can then be enzymatically oxidized to form the major metabolite PNU-142586 or undergo other transformations to produce the array of minor metabolites. bris.ac.uk
Table 2: Species Comparison of Linezolid Metabolism
| Species | Major Metabolic Pathway Preference (Lactone vs. Lactam) | Citation |
|---|---|---|
| Human | Lactone pathway favored (4:1) | bris.ac.uk |
| Dog | Lactone and Lactam pathways approximately equal | bris.ac.uk |
| Rat | Lactam pathway favored | bris.ac.uk |
| Mouse | Generally higher clearance and shorter half-life than humans | pnas.orgasm.org |
Reaction Kinetics and Mechanisms of N-Oxidation
pH Dependence and Optimal Conditions for In Vitro Formation
The rate of N-oxidation of the Linezolid morpholine ring is notably influenced by the pH of the environment. Research into the in vitro formation of oxidized Linezolid metabolites has yielded specific insights into optimal conditions. One study focusing on the oxidation of Linezolid in human liver microsomes found that the formation of an oxidized metabolite, identified as hydroxylinezolid (M1), was optimal under basic conditions, specifically at a pH of 9.0. nih.gov This suggests that an alkaline environment facilitates this particular oxidative pathway.
Conversely, studies on the chemical degradation of Linezolid have shown that the molecule's stability is lowest at high pH values. The degradation follows first-order kinetics and is subject to specific hydroxide (B78521) ion (OH-) catalysis, with the degradation rate increasing in the pH range of 8.7 to 11.4. researchgate.netnih.gov In a different experimental context using permanganate (B83412) as an oxidizing agent, the oxidative degradation rate of Linezolid was observed to decrease as the pH increased from 3.0 to 9.0. researchgate.net This highlights that the effect of pH on reaction kinetics is highly dependent on the specific reaction conditions and the other chemical species present. For electrophoretic analysis, Linezolid has been shown to be protonated at a pH below 4.0, which is a consideration for analytical method development. scielo.br
Summary of pH Effects on Linezolid Oxidation and Degradation
| Study Type | Observed Effect of Increasing pH | Optimal/Notable pH Range | Reference |
|---|---|---|---|
| In Vitro Metabolite Formation (Human Liver Microsomes) | Optimal formation of an oxidized metabolite (M1) at basic pH. | pH 9.0 | nih.gov |
| Chemical Degradation in Solution | Increased degradation rate (instability). | pH 8.7 - 11.4 | researchgate.netnih.gov |
| Oxidative Degradation by Permanganate | Decreased reaction rate. | pH 3.0 - 9.0 | researchgate.net |
| Electrophoretic Behavior | Deprotonation occurs above this pH. | pKa ~1.8 | scielo.br |
Factors Influencing Reaction Rates and Product Yields
Several factors beyond pH have been identified that influence the rate of Linezolid N-oxidation and the resulting product yields. Temperature is a significant factor, with studies on Linezolid degradation demonstrating that an increase in temperature accelerates the reaction rate. researchgate.netnih.gov The activation energy for Linezolid degradation in a 0.1 M sodium hydroxide solution was determined to be 58.22 kJ/mol, quantifying the temperature dependence of the degradation process. nih.gov
The presence of specific reactants and cellular components also plays a crucial role. In vitro studies have shown that the formation of oxidized metabolites is dependent on the presence of microsomal proteins and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.gov This indicates that while the process may not involve classical CYP enzymes, it can be mediated by other components within a microsomal environment. nih.gov The formation of the hydroxyethyl (B10761427) glycine (B1666218) metabolite (PNU-142586), one of the primary downstream products of morpholine ring oxidation, is believed to occur via a non-enzymatic chemical oxidation mechanism. nih.govfarmaciajournal.com The specific oxidizing agents present, such as reactive oxygen species or chemical oxidants like permanganate, directly influence the reaction kinetics and the profile of degradation products. researchgate.netresearchgate.net
Factors Affecting Linezolid Oxidation Rate and Yield
| Factor | Effect | Context/Details | Reference |
|---|---|---|---|
| Temperature | Increased temperature significantly increases the reaction rate. | Activation energy for degradation measured at 58.22 kJ/mol. | researchgate.netnih.gov |
| Microsomal Components | Dependent on microsomal protein and NADPH for in vitro formation. | Suggests a microsomal-mediated pathway, distinct from major CYPs. | nih.gov |
| Oxidizing Agents | Initiate and drive the oxidation reaction. | Can be non-enzymatic chemical oxidation (e.g., via reactive oxygen species). | researchgate.netnih.gov |
| Ionic Strength | Negligible impact on degradation rate. | Degradation rates were similar in solutions of varying ionic strengths. | researchgate.net |
Analytical Methodologies for the Quantification and Characterization of Linezolid N Oxide D3
Development and Validation of Chromatographic Methods
Chromatographic techniques are fundamental to the separation and quantification of Linezolid (B1675486) N-Oxide-D3 from complex biological matrices. The development and validation of these methods ensure accuracy, precision, and reliability in research settings.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) methods are pivotal for the analysis of linezolid and its related compounds, including its N-oxide metabolite. cu.edu.egresearchgate.netnih.govub.edu While specific HPLC methods for the direct analysis of Linezolid N-Oxide-D3 are not extensively detailed in public literature, the established methods for linezolid and its metabolites provide a strong foundation.
Typically, reversed-phase HPLC is employed, utilizing a C18 column to separate the compounds based on their hydrophobicity. cu.edu.egresearchgate.net A common mobile phase consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). cu.edu.egnih.govnih.gov The ratio of these solvents can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. cu.edu.egfrontiersin.org
For instance, one validated HPLC method for linezolid analysis used a mobile phase of acetonitrile and 0.15% triethylamine (B128534) at a pH of 3.5 (30:70, v/v) with a C18 column, achieving good separation. cu.edu.eg Another method successfully used a simpler mobile phase of water and methanol (50:50, v/v). researchgate.net Detection is commonly performed using a UV detector, typically at a wavelength of 254 nm, where linezolid and its analogs exhibit strong absorbance. cu.edu.egresearchgate.netnih.govnih.gov
Method validation for HPLC is performed in compliance with ICH guidelines and includes assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure the method is reliable for its intended purpose. cu.edu.eg
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice for quantifying this compound, particularly in biological samples. researchgate.netnih.govnih.gov This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.
The chromatographic part of the method often involves a reversed-phase column (e.g., C8 or C18) and a mobile phase consisting of water and acetonitrile or methanol, often with 0.1% formic acid to aid in ionization. frontiersin.orgnih.govnih.gov The mass spectrometer is then used to detect the specific mass-to-charge ratio (m/z) of the target analyte.
A key advantage of LC-MS/MS is the ability to use Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (the parent ion) of the target molecule is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion (the daughter ion) is selected in the second mass analyzer. This process provides a high degree of specificity and reduces background noise.
For this compound and its unlabeled counterpart, specific MRM transitions are monitored. While the exact transitions for this compound are not consistently published, the transitions for the parent compound, linezolid, and its deuterated internal standard (Linezolid-D3) are well-documented and provide a basis for the expected transitions of the N-oxide species. For example, a common transition for linezolid is from a precursor ion of m/z 338.3 to a product ion of m/z 296.3. nih.gov For its deuterated analog, Linezolid-D3, the transition is typically m/z 341.1 to m/z 297.1. nih.gov The three-mass-unit shift is due to the three deuterium (B1214612) atoms. It is expected that the N-oxide forms would exhibit a mass shift corresponding to the addition of an oxygen atom (+16 amu).
Table 1: Representative MRM Transitions for Linezolid and its Deuterated Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| Linezolid | 338.00 | 235.00 | Analyte |
| Linezolid-D3 | 341.20 | 297.20 | Internal Standard |
This table is interactive. Click on the headers to sort the data.
Note: The specific transitions for this compound would need to be determined empirically but would be based on the fragmentation pattern of the molecule.
The interface between the liquid chromatograph and the mass spectrometer is the ionization source, which converts the molecules from the liquid phase into gas-phase ions. For the analysis of linezolid and its derivatives, Electrospray Ionization (ESI) is the most commonly used technique. nih.govnih.govrsc.org ESI is a soft ionization technique that is well-suited for polar molecules like linezolid, minimizing fragmentation in the source and preserving the precursor ion for MS/MS analysis. It is typically operated in positive ion mode for these compounds. nih.govnih.gov
Atmospheric Pressure Chemical Ionization (APCI) is another potential ionization technique. While less common for this specific application, it can be effective for less polar molecules and is less susceptible to matrix effects than ESI. One study noted the use of APCI for the analysis of linezolid. nih.gov
Multiple Reaction Monitoring (MRM) Transitions for Labeled and Unlabeled Species
Application of this compound as an Internal Standard in Bioanalytical Research
This compound is primarily synthesized for use as an internal standard in bioanalytical studies, particularly those involving pharmacokinetic analysis of linezolid. frontiersin.org Its structural similarity to the analyte (Linezolid N-Oxide) and its distinct mass make it an ideal choice for isotope dilution mass spectrometry.
Isotope Dilution Mass Spectrometry Principles
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to a sample. nih.govnih.govosti.gov This labeled compound, or internal standard, behaves almost identically to the unlabeled analyte during sample preparation, extraction, and chromatographic separation. osti.gov
The key principle of IDMS is that any loss of analyte during the analytical process will be accompanied by a proportional loss of the internal standard. osti.gov By measuring the ratio of the signal from the unlabeled analyte to the signal from the labeled internal standard using a mass spectrometer, an accurate quantification of the original analyte concentration can be achieved, even with incomplete sample recovery. osti.govresearchgate.net The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis due to its ability to correct for variations in sample handling and matrix effects, leading to high precision and accuracy. nih.govnih.gov
Table 2: Principle of Isotope Dilution Mass Spectrometry
| Step | Description | Rationale |
| 1. Spiking | A known amount of this compound (internal standard) is added to the unknown sample containing Linezolid N-Oxide (analyte). | The ratio of analyte to internal standard is now fixed. |
| 2. Homogenization | The sample and internal standard are thoroughly mixed to ensure uniform distribution. | Crucial for accurate ratio measurement. |
| 3. Sample Preparation | The sample undergoes extraction and purification (e.g., protein precipitation, solid-phase extraction). | Both analyte and internal standard are lost proportionally. |
| 4. LC-MS/MS Analysis | The processed sample is injected into the LC-MS/MS system. | The instrument measures the peak area ratio of the analyte to the internal standard. |
| 5. Quantification | The initial concentration of the analyte is calculated based on the measured ratio and the known amount of internal standard added. | The ratio measurement corrects for any sample loss during preparation. |
This table is interactive. Click on the headers to sort the data.
Method Precision, Accuracy, and Sensitivity in Research Matrices (excluding clinical human samples)
The validation of analytical methods is paramount to ensure reliable quantification of this compound in various non-clinical research matrices, such as animal tissues. While specific validation data for the deuterated this compound is not extensively published, the principles and performance of similar liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for antibiotic quantification in animal-derived matrices provide a strong indication of expected performance. mdpi.com
LC-MS/MS is the preferred technique for its high sensitivity and selectivity. researchgate.net A typical method involves protein precipitation from the sample matrix, followed by chromatographic separation and mass spectrometric detection. For instance, a UPLC-MS/MS method developed for the determination of Linezolid and its N-oxide metabolite (PNU-142300) in human serum demonstrated high precision and accuracy, which can be extrapolated to research matrices with appropriate validation. frontiersin.org
The following table summarizes typical validation parameters for an LC-MS/MS method for quantifying a small molecule, like this compound, in a biological matrix, based on data for similar analytes in non-clinical matrices. mdpi.com
| Parameter | Acceptance Criteria | Typical Performance |
| Intra-day Precision (%RSD) | < 15% | 5.51% - 16.2% |
| Inter-day Precision (%RSD) | < 15% | 4.73% - 16.6% |
| Accuracy (% Recovery) | 85% - 115% | 85.0% - 109% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | Analyte- and matrix-dependent |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| RSD: Relative Standard Deviation |
The use of a stable isotope-labeled internal standard like this compound is critical in LC-MS/MS analysis to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring high precision and accuracy.
Advanced Analytical Techniques for Comprehensive Impurity Profiling
Ensuring the purity of reference standards like this compound is essential. Advanced analytical techniques are employed to isolate and characterize any potential impurities.
Preparative Chromatography for Isolation of N-Oxide Impurities
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of impurities from a sample matrix. researchgate.net In the context of this compound, this technique can be used to isolate any co-eluting or closely related impurities that may not be resolved during analytical scale chromatography.
The process involves injecting a larger amount of the sample onto a preparative HPLC column. The mobile phase composition, often a gradient of acetonitrile and an aqueous buffer, is optimized to achieve maximum separation between the main component (this compound) and any impurities. humboldt.org.pl Fractions are collected as they elute from the column, and those containing the isolated impurities are then concentrated for subsequent structural analysis. The selection of the stationary phase, such as a C18 or phenyl column, is critical for achieving the desired selectivity. humboldt.org.pl
Spectroscopic Techniques for Impurity Structure Confirmation (excluding basic compound identification)
Once impurities are isolated, a combination of spectroscopic techniques is used for their definitive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR (e.g., 400 MHz or higher) is instrumental in confirming the detailed molecular structure of impurities. klivon.comnovachem.com.auamazonaws.com For an impurity related to Linezolid N-Oxide, ¹H-NMR would be used to determine the number and connectivity of protons, while ¹³C-NMR would provide information about the carbon skeleton. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the precise connectivity of atoms within the impurity molecule, confirming its structure relative to this compound.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of an impurity. klivon.com The fragmentation pattern of the impurity, obtained through tandem mass spectrometry (MS/MS), offers crucial information about its substructures. For example, the fragmentation of a Linezolid N-Oxide related impurity would be compared to that of the parent compound to pinpoint the site of modification. The mass-to-charge ratio (m/z) for Linezolid is 338.01, and its N-oxide metabolite (PNU-142300) is 369.96, providing reference points for identifying related impurities. frontiersin.org
By combining preparative chromatography with advanced spectroscopic techniques, a comprehensive impurity profile of this compound can be established, ensuring its suitability as a high-purity reference material for research applications.
Stability and Degradation Studies of Linezolid and Its N Oxide Form
Forced Degradation Studies Indicating N-Oxide Formation
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. cu.edu.eg These studies involve subjecting the drug to various stress conditions, such as oxidation, varying pH levels, heat, and light, to accelerate its degradation. nih.govpharmascholars.com
Oxidative Degradation Pathways Leading to N-Oxide
Oxidative stress is a primary factor in the degradation of Linezolid (B1675486), leading to the formation of Linezolid N-oxide. cu.edu.eg Studies have shown that when Linezolid is exposed to oxidizing agents like hydrogen peroxide (H₂O₂), the nitrogen atom in the morpholine (B109124) ring undergoes oxidation. cu.edu.egresearchgate.netmdpi.com This reaction results in the formation of the N-oxide derivative. The formation of this oxidative degradation product has been confirmed through various analytical techniques, including mass spectrometry (MS) and infrared (IR) spectroscopy. cu.edu.eg Research indicates that the N-oxide of the morpholine moiety is a suggested oxidative degradation product. cu.edu.egresearchgate.net Some studies have reported that Linezolid is sensitive to oxidation, while others have found it to be relatively stable under certain peroxide conditions. mdpi.comsoeagra.com For instance, one study observed degradation in the presence of 30% hydrogen peroxide, whereas another reported no degradation under peroxide conditions. mdpi.comsoeagra.com This discrepancy may be due to different experimental conditions such as the concentration of the oxidizing agent, temperature, and duration of exposure.
The transformation of organic N-oxides can also be influenced by environmental factors such as the presence of manganese oxide, which can facilitate degradation through a mechanism involving an N-oxide radical intermediate. acs.org
Influence of pH on Degradation Kinetics and N-Oxide Formation
The pH of the environment plays a significant role in the degradation kinetics of Linezolid and the subsequent formation of its N-oxide. Linezolid is known to be unstable in alkaline conditions, with its degradation following first-order kinetics. nih.govresearchgate.net The rate of degradation increases with higher pH values. nih.govresearchgate.netresearchgate.net Specifically, the degradation is catalyzed by hydroxide (B78521) ions (OH⁻) in the pH range of 8.7 to 11.4. nih.gov
Conversely, under acidic conditions, Linezolid also undergoes degradation, primarily through the hydrolysis of the amide linkage. cu.edu.eg While the primary degradation pathway in acidic and alkaline media is hydrolysis, the stability of the N-oxide form itself can be pH-dependent. Studies on other N-oxide-containing compounds have shown that their stability can vary with pH, which is a critical consideration for predicting the fate of Linezolid N-oxide in different environments. unav.edu
The rate of oxidative degradation of Linezolid has been observed to decrease with an increase in pH from 3.0 to 9.0. researchgate.net This suggests that the formation of the N-oxide may be more favored in more acidic to neutral conditions during oxidative stress.
Thermal and Photolytic Degradation Studies
The stability of Linezolid under thermal and photolytic stress has been investigated in several studies, with some conflicting results. Some research indicates that Linezolid is susceptible to degradation when exposed to light and heat. researchgate.netchemistryjournal.net One study reported that Linezolid degraded upon exposure to light and oxidation. researchgate.net Another study found that under thermal stress at 100°C for 6 hours, the potency of Linezolid was reduced, albeit to a smaller extent compared to acid and alkali degradation. alliedacademies.org
In contrast, other studies have reported that Linezolid is stable under thermal and photolytic conditions. soeagra.com For example, one investigation found no degradation under thermal and photolytic stress, while another observed that Linezolid maintained over 95% of its initial concentration after 34 days at 25°C in various intravenous fluids. soeagra.comnih.govresearchgate.net These differences may be attributable to the specific experimental setups, such as the intensity of light, temperature, and the physical state of the drug (in solution or as a solid).
Forced degradation studies have been conducted by exposing Linezolid to dry heat and sunlight, which led to degradation of the drug. nih.gov The extent of degradation is often quantified by comparing the peak areas of the degraded drug to that of a non-degraded sample using chromatographic methods. nih.gov
Kinetic Modeling of N-Oxide Formation and Degradation
Kinetic modeling is a powerful tool for understanding the rate at which a drug degrades and for predicting its shelf-life. chemistryjournal.net For Linezolid, kinetic studies have primarily focused on its degradation under various conditions, which indirectly provides insights into the formation of its degradation products, including the N-oxide.
The degradation of Linezolid in alkaline solutions has been shown to follow first-order kinetics. nih.govresearchgate.net This means that the rate of degradation is directly proportional to the concentration of Linezolid. The degradation rate constant can be determined by plotting the logarithm of the remaining drug concentration against time. chemistryjournal.net
Determination of Activation Energy and Reaction Orders
The activation energy (Ea) is a crucial parameter in kinetic studies as it quantifies the effect of temperature on the reaction rate. A higher activation energy indicates that the reaction rate is more sensitive to changes in temperature. For the degradation of Linezolid in a 0.1 M sodium hydroxide solution, the activation energy was determined to be 58.22 kJ/mol. nih.govresearchgate.net This value was calculated using the Arrhenius equation, which relates the rate constant to temperature. nih.gov This data demonstrates that temperature significantly influences the degradation rate of Linezolid in alkaline conditions. nih.govresearchgate.net
The order of the degradation reaction provides information about how the rate depends on the concentration of the reactants. As mentioned, the degradation of Linezolid at alkaline pH follows first-order kinetics. nih.govresearchgate.net In studies investigating the oxidative degradation of Linezolid by permanganate (B83412), the reaction was found to be first order with respect to both Linezolid and permanganate concentrations. researchgate.net
Degradation Kinetics of Linezolid
| Condition | Kinetic Order | Activation Energy (kJ/mol) | Influencing Factors |
|---|---|---|---|
| Alkaline (pH 8.7-11.4) | First-order | 58.22 | Temperature, pH |
| Oxidative (Permanganate) | First-order (with respect to Linezolid and Permanganate) | Not Reported in this context | Concentration of reactants, Temperature, pH |
Impurity Profiling and Stability-Indicating Methods for N-Oxide
Impurity profiling is the identification and quantification of all potential impurities in a drug substance, including degradation products like Linezolid N-oxide. synthinkchemicals.com The development of stability-indicating analytical methods is crucial for this purpose. These methods must be able to separate the active pharmaceutical ingredient (API) from its impurities and degradation products. science.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used techniques for impurity profiling of Linezolid. researchgate.netresearchgate.netresearchgate.net Several stability-indicating HPLC and UPLC methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines. researchgate.netgoogle.com These methods have demonstrated the ability to separate Linezolid from its degradation products, including the N-oxide, which often appears as a distinct peak in the chromatogram. cu.edu.eg
In one such method, Linezolid and its impurities, including the N-oxide, were well-resolved using a specific mobile phase and column. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for these methods are determined to ensure they are sensitive enough to detect and quantify impurities at very low levels. soeagra.comresearchgate.net For example, one RP-HPLC method reported an LOD of 0.21 μg/mL and an LOQ of 0.63 μg/mL for Linezolid. researchgate.net
The structures of the degradation products are often elucidated using techniques like mass spectrometry (MS), which provides information about the molecular weight of the impurities. cu.edu.eg
Analytical Methods for Linezolid and its N-Oxide
| Technique | Purpose | Key Findings |
|---|---|---|
| HPLC/UPLC | Impurity profiling, Stability-indicating assays | Capable of separating Linezolid from its degradation products, including N-oxide. cu.edu.egresearchgate.netresearchgate.net |
| Mass Spectrometry (MS) | Structure elucidation of degradation products | Confirmed the formation of Linezolid N-oxide as an oxidative degradation product. cu.edu.eg |
| Infrared (IR) Spectroscopy | Structural confirmation | Used alongside MS to confirm the structure of degradation products. cu.edu.eg |
Chromatographic Methodologies for Monitoring N-Oxide Levels in Stability Samples
The monitoring of Linezolid N-Oxide, a significant oxidative degradation product of Linezolid, in stability samples is crucial for ensuring the quality and safety of the drug product. amazonaws.com Various chromatographic techniques have been developed and validated for this purpose, offering high specificity and sensitivity. These methods are essential for separating Linezolid N-Oxide from the parent drug and other potential degradation products that may form under stress conditions. cu.edu.eg The use of a deuterated internal standard, such as Linezolid N-Oxide-D3, is a common and effective strategy, particularly in mass spectrometry-based methods, to ensure accurate quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most frequently employed techniques for this analysis. These methods typically utilize reversed-phase columns and are capable of resolving Linezolid and its N-oxide impurity with high efficiency. cu.edu.eggoogle.com
One stability-indicating HPLC method successfully separated Linezolid from its oxidative degradation product, identified as the N-oxide of the morpholine moiety. cu.edu.eg This separation was achieved on a C18 column with a mobile phase consisting of acetonitrile (B52724) and 0.15% triethylamine (B128534) (pH 3.5) in a 30:70 (v/v) ratio, at a flow rate of 1.0 mL/min and UV detection at 254 nm. cu.edu.eg Under these conditions, the oxidative degradation product (Linezolid N-Oxide) and Linezolid were eluted at retention times of 3.21 and 4.52 minutes, respectively, demonstrating the method's capability to resolve these compounds effectively. cu.edu.eg
Another study detailed a UPLC method that also provides excellent separation of Linezolid from its impurities, including the N-oxide. google.com This method employed a UPLC BEH C18 column with a gradient elution system, showcasing the high resolving power of UPLC for complex sample matrices. google.com While this patent focuses on various impurities, the methodology is applicable for monitoring N-oxide levels. The use of a deuterated internal standard, like this compound, in such UPLC-MS/MS methods would provide the highest level of accuracy and precision for quantification. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the determination of Linezolid and its metabolites or degradation products. nih.govrsc.org A rapid and sensitive LC-MS/MS method was developed for the determination of Linezolid in human plasma, which can be adapted for stability testing. rsc.org This method utilized a C18 column and a mobile phase of acetonitrile and 20 mM ammonium (B1175870) acetate (B1210297) solution. rsc.org For the quantification of Linezolid N-Oxide, a similar LC-MS/MS approach would be ideal, where this compound would serve as the internal standard to correct for matrix effects and variations in instrument response. The use of a three-fold deuterated Linezolid has been reported as an effective internal standard in LC-MS/MS assays for Linezolid, a principle that directly applies to the use of this compound for its non-deuterated counterpart. nih.gov
The following tables summarize the chromatographic conditions from various published methods that are suitable for monitoring Linezolid N-Oxide levels.
Table 1: HPLC Methods for Linezolid and its N-Oxide Degradant
| Parameter | Method 1 cu.edu.eg | Method 2 sciety.org | Method 3 nih.gov |
| Column | Reversed-phase C18 | Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm) | C18 |
| Mobile Phase | Acetonitrile : 0.15% Triethylamine (pH 3.5) (30:70, v/v) | Not specified for N-Oxide | 40% Methanol (B129727) : 60% pH 7 Phosphate (B84403) Buffer |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Not Specified |
| Detection | UV at 254 nm | UV at 254 nm | UV at 253 nm |
| Column Temp. | Not Specified | 30°C | Not Specified |
| Retention Time (N-Oxide) | 3.21 min | Not Specified | Not Specified |
| Retention Time (Linezolid) | 4.52 min | Not Specified | ~7 min |
Table 2: UPLC and LC-MS/MS Methods for Linezolid and its Impurities
| Parameter | Method 1 (UPLC) google.com | Method 2 (LC-MS/MS) rsc.org | Method 3 (UPLC-MS/MS) cpu.edu.cn |
| Column | UPLC BEH C18 (100mm x 2.1mm, 1.7µm) | Shim Pack CLC-CN, C18 | Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient: Water and Acetonitrile | Acetonitrile : 20 mM Ammonium Acetate (4:1, v/v) | 0.1% Formic acid in Water : 0.1% Formic acid in Acetonitrile (60:40) |
| Flow Rate | Not Specified | Not Specified | 0.3 mL/min |
| Detection | UV at 250 nm | MS/MS (Positive ion mode) | MS/MS (Positive ion mode, MRM) |
| Internal Standard | Not Specified | Not Specified | Deuterated standard principle applicable (e.g., this compound) |
These chromatographic methodologies provide the necessary tools for accurately monitoring the formation of Linezolid N-Oxide in stability studies of Linezolid. The selection of a specific method would depend on the required sensitivity, the complexity of the sample, and the available instrumentation. For quantitative studies requiring high precision, the use of a deuterated internal standard like this compound in an LC-MS/MS assay is the preferred approach. nih.gov
Research Applications of Linezolid N Oxide D3 in Pharmacokinetic and Impurity Sciences
Investigating Drug Disposition and Clearance Mechanisms in Preclinical Models
The study of how a drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) is fundamental to preclinical research. Animal models are extensively used to predict these pharmacokinetic parameters in humans. nih.gov
Application of Labeled N-Oxide for Tracking Metabolite Fate in Animal Studies
The use of isotopically labeled compounds like Linezolid (B1675486) N-Oxide-D3 is invaluable for tracing the metabolic fate of linezolid in animal models. The deuterium (B1214612) atoms act as a stable, heavy marker that allows researchers to distinguish the administered metabolite from endogenously produced substances. This enables precise measurement of its distribution in various tissues, such as the small intestine and liver, and its clearance from the body. tandfonline.com
Elucidating Metabolic Enzyme Contributions Using Deuterated Substrates
Understanding which enzymes are responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions and inter-individual variability in drug response. nih.gov Linezolid is primarily metabolized through oxidation of its morpholine (B109124) ring, leading to two major inactive metabolites. nih.gov
Role in Pharmaceutical Impurity Reference Standards and Quality Control Research
Ensuring the purity and quality of active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing. Impurities can arise during synthesis or degradation and may affect the efficacy and safety of the final drug product.
Linezolid N-Oxide, being a known metabolite and potential degradation product, is considered a critical impurity. cu.edu.eg Therefore, highly pure and well-characterized reference standards of Linezolid N-Oxide are essential for pharmaceutical quality control. synzeal.comsynthinkchemicals.comsynthinkchemicals.com These standards are used to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify the impurity in bulk drug substances and finished pharmaceutical products. synthinkchemicals.comresearchgate.netscience.gov Linezolid N-Oxide-D3, with its known purity and isotopic signature, can serve as an excellent internal standard in such assays, allowing for more accurate and precise quantification.
Academic Contributions to Setting Impurity Limits and Characterization
Academic and industrial research plays a significant role in identifying and characterizing impurities like Linezolid N-Oxide. cu.edu.eg International guidelines, such as those from the International Council for Harmonisation (ICH), mandate the control of impurities. mdpi.com Research efforts focus on developing stability-indicating analytical methods that can separate the drug from its impurities and degradation products. cu.edu.egscience.gov
Studies involving forced degradation of linezolid under various stress conditions (acidic, basic, oxidative) help to identify potential degradation products, including the N-oxide. cu.edu.eg The characterization of these impurities using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is crucial for establishing their structures and setting appropriate limits in the final drug product. cu.edu.egsynthinkchemicals.com This academic and research-driven approach ensures the quality and safety of linezolid formulations. mdpi.com
Studies on the Impact of N-Oxide Metabolites in In Vitro Systems
In vitro systems, such as cell cultures and isolated enzymes, provide a controlled environment to study the specific biochemical effects of drug metabolites, independent of the complexities of a whole organism.
Biochemical Pathway Perturbations Induced by N-Oxide (excluding toxicity/safety profiles)
In vitro studies can reveal how Linezolid N-Oxide might interact with and perturb various cellular pathways. For example, studies using metabolomics can analyze broad changes in the cellular metabolite profile upon exposure to the N-oxide. frontiersin.org This can uncover unexpected interactions with metabolic pathways, such as those involved in energy production or amino acid metabolism. frontiersin.org
Research has shown that some drug metabolites can inhibit or induce the activity of metabolic enzymes or drug transporters. researchgate.net In vitro assays using human liver microsomes or specific recombinant enzymes can determine if Linezolid N-Oxide affects key players in drug metabolism, like cytochrome P450 enzymes. nih.govresearchgate.net While linezolid itself shows minimal interaction with major CYPs, it is important to assess the activity of its metabolites. fda.govnih.govresearchgate.net Such studies can also investigate the potential for the N-oxide to perturb inflammatory signaling pathways by measuring changes in cytokine production in immune cells. frontiersin.org These investigations provide a deeper understanding of the metabolite's biochemical footprint within a cell.
Future Research Directions and Advanced Methodologies
Advancements in High-Resolution Mass Spectrometry for Metabolite and Impurity Identification
High-resolution mass spectrometry (HRMS) is a cornerstone in the identification and characterization of drug metabolites and impurities. researchgate.netscirp.org The evolution of HRMS instrumentation, offering enhanced accuracy and stability, has significantly improved the quality and efficiency of these identification processes. researchgate.net Techniques such as liquid chromatography-mass spectrometry (LC/MS) are fundamental for profiling drug metabolism, with high-resolution LC/MS providing the sensitivity needed to detect trace compounds. nih.gov
Future applications of HRMS in the study of Linezolid (B1675486) N-Oxide-D3 will likely involve more sophisticated data mining techniques. researchgate.net Methods like mass defect filtering, product ion filtering, and isotope pattern analysis help to distinguish drug-related metabolites from endogenous molecules. researchgate.netnih.gov For instance, a metabolomics-based data analysis approach combining time-course experiments with stable isotope tracing can rapidly identify drug metabolites. nih.gov This two-stage approach has proven effective in identifying novel metabolites that might be missed by targeted analyses. nih.gov
The development of advanced LC-MS/MS methods will also be crucial for detecting and quantifying trace-level impurities in Linezolid and its derivatives. mdpi.com For example, a novel LC-APCI-MS/MS method has been developed for the trace analysis of 3,4-difluoronitrobenzene, a potential impurity in Linezolid synthesis. mdpi.com This method demonstrates the high sensitivity and specificity achievable with modern mass spectrometry, which will be invaluable for ensuring the purity and safety of Linezolid and its labeled metabolites.
Computational Chemistry and In Silico Modeling of N-Oxidation Pathways
Computational chemistry and in silico modeling are increasingly vital for predicting and understanding the metabolic pathways of drugs, including the N-oxidation of Linezolid. niper.gov.in These in silico tools help to investigate biotransformation processes within the human body and can predict the formation of reactive metabolites that may lead to toxicity. niper.gov.inljmu.ac.uk
In silico approaches can model the interaction of Linezolid with various enzymes, predicting which are most likely responsible for its metabolism. certara.com For example, modeling has suggested that while cytochrome P450 3A has a minor role in Linezolid clearance, this contribution can increase with the co-administration of other drugs. certara.com Recent studies have also used in silico methods to identify that CYP2J2 and CYP4F2 are major contributors to the oxidative metabolism of Linezolid. researchgate.net
Future research will likely employ more advanced computational models, such as those combining quantum chemistry with machine learning, to predict the reactivity and potential metabolic fate of Linezolid and its analogues. niper.gov.in These models can help in designing new drug candidates with improved metabolic stability and reduced potential for forming toxic N-oxide metabolites. beilstein-journals.orgmdpi.com For example, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are already being used to evaluate new oxazolidinone-amide conjugates, helping to identify promising candidates for further development. mdpi.com
Development of Novel Synthetic Routes for Complex Deuterated Metabolites
The synthesis of complex deuterated metabolites like Linezolid N-Oxide-D3 is essential for their use in metabolic studies. vulcanchem.com Deuterated standards allow researchers to accurately track the biotransformation of a drug and distinguish its metabolites from endogenous compounds using mass spectrometry. vulcanchem.com
Established methods for creating oxazolidinone derivatives form the basis for synthesizing deuterated analogues. vulcanchem.com These synthetic routes typically involve the formation of the oxazolidinone core, introduction of the morpholino-phenyl group, and attachment of the appropriate side chains, with specific modifications to incorporate deuterium (B1214612) atoms. vulcanchem.comgoogle.comeurekaselect.com For instance, the synthesis of Linezolid can be achieved through a multi-step process starting from 3-fluoro-4-morpholinyl aniline. google.com
Future research will focus on developing more efficient and stereoselective synthetic methods. researchgate.net Continuous flow synthesis is a promising approach that can streamline the production of Linezolid derivatives, potentially reducing the need for intermediate purification steps. vulcanchem.com Additionally, advancements in catalysis and reaction methodology will be crucial for the precise and high-yield incorporation of deuterium into complex molecules. The development of novel synthetic strategies will not only facilitate the production of known deuterated metabolites but also enable the synthesis of new and more complex labeled compounds for advanced metabolic research.
Integration of Omics Technologies for Comprehensive Metabolic Profiling in Research Models (excluding human clinical data)
The integration of multiple "omics" technologies, such as metabolomics, proteomics, and transcriptomics, offers a powerful systems-biology approach to understanding the metabolic effects of drugs like Linezolid in research models. researchgate.netplos.org This multi-omics approach provides a comprehensive view of the cellular response to a drug, from changes in gene expression to alterations in protein levels and metabolite concentrations. mdpi.commdpi.com
In the context of Linezolid, metabolomics studies have been used to investigate its effects on bacterial and mammalian cells. For example, metabolomics analysis of Staphylococcus aureus treated with Linezolid revealed significant changes in amino acid biosynthesis and nucleotide metabolism. nih.gov Similarly, a study on MEG-01 megakaryocytes showed that Linezolid treatment affected energy metabolism pathways. china-pharmacy.com These studies demonstrate the potential of metabolomics to uncover the mechanisms of action and off-target effects of antibiotics.
Future research will increasingly rely on the integration of different omics datasets to build more accurate and predictive models of drug metabolism and toxicity. researchgate.netplos.org For instance, combining transcriptomics and metabolomics data can help to distinguish between metabolic changes that are regulated at the gene expression level and those that are controlled by other factors. plos.org Such integrated approaches will be invaluable for creating detailed metabolic profiles of Linezolid and its metabolites, including this compound, in various research models, ultimately leading to a better understanding of its pharmacological and toxicological properties.
Exploration of Stereoselective N-Oxidation in Future Research
In the case of Linezolid, which has a chiral center, the potential for stereoselective N-oxidation is an important area for future investigation. While Linezolid is administered as a single (S)-enantiomer, understanding how metabolizing enzymes interact with this specific stereoisomer is crucial. beilstein-journals.org The enzymes responsible for metabolism, such as cytochrome P450s, often exhibit a preference for one enantiomer over the other, which can significantly impact the drug's metabolic profile. nih.gov
Future research should focus on elucidating the specific enzymes involved in the N-oxidation of Linezolid and determining if this process is stereoselective. This could involve in vitro studies using recombinant enzymes and advanced analytical techniques to separate and quantify different stereoisomers of the N-oxide metabolite. A deeper understanding of the stereoselectivity of Linezolid's metabolism will provide valuable insights into its pharmacokinetics and help to predict potential variability in patient responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
